molecular formula C16H22BNO2 B2894878 3-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 2268801-00-7

3-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No.: B2894878
CAS No.: 2268801-00-7
M. Wt: 271.17
InChI Key: YWLZMGAVSRIOHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound that features a benzonitrile core substituted with a propan-2-yl group and a dioxaborolan group. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar borylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like tetrahydrofuran (THF).

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Biaryl compounds.

Scientific Research Applications

3-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves its ability to participate in various chemical reactions due to the presence of the boron center and nitrile group. The boron center can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The nitrile group can undergo reduction or other transformations, contributing to the compound’s versatility in synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Propan-2-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is unique due to the combination of its propan-2-yl group and nitrile functionality, which provides distinct reactivity compared to other boron-containing compounds. This uniqueness makes it a valuable intermediate in organic synthesis and materials science.

Properties

IUPAC Name

3-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO2/c1-11(2)13-9-12(10-18)7-8-14(13)17-19-15(3,4)16(5,6)20-17/h7-9,11H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLZMGAVSRIOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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